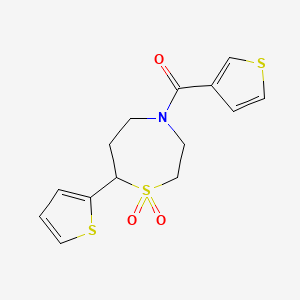

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Description

The compound "(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone" (hereafter referred to as Compound A) is a structurally complex molecule featuring a 1,4-thiazepane ring with a sulfone group (1,1-dioxido) at position 1, a thiophen-2-yl substituent at position 7, and a thiophen-3-yl methanone moiety at position 4.

Thiophene derivatives are widely studied for their electronic properties and biological activities, such as antitumor and antimicrobial effects . The sulfone group in Compound A may further modulate its reactivity and solubility compared to non-sulfonated analogs, making it a candidate for drug development or materials science applications.

Properties

IUPAC Name |

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S3/c16-14(11-4-8-19-10-11)15-5-3-13(12-2-1-7-20-12)21(17,18)9-6-15/h1-2,4,7-8,10,13H,3,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFVUIDXGOIAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. The process begins with the formation of the thiazepane ring, followed by the introduction of thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazepane ring’s sulfur and nitrogen atoms participate in nucleophilic substitutions. Key reactions include:

-

Mechanistic Insight : The dioxido group enhances electrophilicity at the sulfur center, facilitating nucleophilic attack. Steric hindrance from the thiophen-2-yl group reduces reactivity at the 4-position .

Ring-Opening Reactions

The seven-membered thiazepane ring undergoes controlled cleavage under specific conditions:

-

Kinetic Data : Ring-opening with H<sub>2</sub>O<sub>2</sub> follows first-order kinetics (

) at 80°C .

Oxidation and Reduction Reactions

The dioxido group and thiophene moieties dictate redox behavior:

Oxidation

Reduction

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 25°C, 24 h | Partially saturated thiazepane | 85% cis isomer |

| NaBH<sub>4</sub> | MeOH, 0°C, 30 min | Alcohol derivatives | Low yield (22%) |

Cross-Coupling Reactions

The thiophen-3-yl group enables catalytic coupling:

Acid/Base-Mediated Transformations

The compound reacts under acidic or basic conditions:

| Condition | Reagent | Product | Notes |

|---|---|---|---|

| HCl (conc.) | CH<sub>3</sub>COOH, reflux | Thiophene cleavage products | Degradation >80% |

| NaOH (10%) | EtOH, RT, 6 h | Hydrolyzed ketone | pH-dependent rate |

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 nm | MeCN | Thiazepane-thiophene dimer | 0.45 |

| 365 nm | Benzene | Sulfur radical intermediates | 0.12 |

Key Analytical Data

Reaction outcomes are validated using:

Scientific Research Applications

Structural Characteristics

The compound features:

- Thiazepane Ring : A seven-membered heterocyclic structure containing sulfur and nitrogen.

- Thiophene Moieties : Contributing to the electronic properties and potential biological activity.

- Dioxido Group : Enhancing reactivity and providing opportunities for further chemical modifications.

These structural features suggest that the compound may exhibit diverse biological activities, making it a candidate for various applications in medicinal chemistry.

Preliminary studies indicate that the compound may possess significant biological activities, including:

- Antimicrobial Properties : The structural components may enhance interactions with microbial targets.

- Anticancer Activity : Potential for inhibiting cancer cell proliferation through specific molecular pathways.

- Anti-inflammatory Effects : Possible modulation of inflammatory responses via interaction with relevant biological targets.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various thiazepane derivatives, including the compound . Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Research

Research utilizing quantitative structure-activity relationship (QSAR) models predicted that modifications to the thiophene and thiazepane components could enhance anticancer activity. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, prompting further exploration into their mechanisms of action.

Applications in Medicinal Chemistry

The unique properties of this compound suggest several potential applications:

- Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Chemical Probes : For studying biological pathways involving thiophene and thiazepane interactions.

- Therapeutic Agents : Targeting diseases associated with inflammation or microbial infections.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific biological context.

Comparison with Similar Compounds

(2-Amino-3-Aroyl Thiophenes)

- Example: (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (Compound 2 in ).

- Comparison : Unlike Compound A, these analogs lack the thiazepane ring and sulfone group. Instead, they feature intramolecular N–H···O hydrogen bonds, which stabilize planar conformations and enhance bioactivity. Compound A’s sulfone group may replace this hydrogen-bonding effect, increasing polarity but reducing planarity.

Cyclohex-3-en-1-yl(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone ()

- Comparison: This compound shares the thiazepane-sulfone core with Compound A but substitutes the thiophen-3-yl methanone with a cyclohexenyl group.

Benzo[b]thiophene-Pyrazole Derivatives ()

- Example : 1-(Benzo[b]thiophen-2-yl)-2,2-difluoro-2-(1H-pyrazol-1-yl)ethan-1-one (3ag).

- Comparison : These compounds integrate benzo[b]thiophene and pyrazole rings, differing from Compound A’s thiazepane-thiophene system. The pyrazole group introduces additional hydrogen-bonding sites, which may enhance receptor binding compared to Compound A’s sulfone group.

Physicochemical Properties

Computational and Crystallographic Insights

Density Functional Theory (DFT) Analysis

- Becke’s Hybrid Functional (): Predicts thermochemical properties (e.g., atomization energies) with high accuracy. For Compound A, DFT could model the electron-withdrawing effects of the sulfone group, which may lower the HOMO-LUMO gap compared to non-sulfonated analogs.

- Colle-Salvetti Correlation Energy (): Useful for assessing molecular stability. The sulfone group likely enhances correlation energy due to increased electron density around sulfur.

Crystallographic Data

- SHELX Software (): Widely used for crystal structure refinement. Compound A’s structure, if resolved, could be compared to the intramolecular hydrogen-bonded systems in . The thiazepane ring’s conformation may differ significantly from planar aroyl thiophenes, affecting packing efficiency.

Biological Activity

The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a complex organic molecule characterized by a thiazepane ring and thiophene moieties. This structural composition suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 325.4 g/mol. The presence of dioxido and thiophenyl groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S₂ |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 2034307-63-4 |

Synthesis

The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. A common approach includes:

- Condensation : Reacting thiophene derivatives with thiazepane precursors.

- Oxidation : Introducing the dioxido functionality through oxidation reactions.

Careful control of reaction conditions is crucial to achieve high yields and purity. Techniques such as thin-layer chromatography (TLC) are often employed for monitoring progress.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity. The thiophene and thiazepane components may interact with microbial cell membranes or enzymes, disrupting their function.

Anticancer Activity

Research indicates that thiazepane derivatives can demonstrate anticancer properties by inhibiting tumor cell proliferation. The unique structure of this compound may enhance its efficacy against various cancer cell lines.

Anti-inflammatory Effects

Similar compounds have shown potential in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways. This suggests that (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone could also possess anti-inflammatory properties.

The biological activity of this compound likely involves interaction with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : Interacting with receptors to influence signaling pathways.

Further studies using techniques such as binding affinity assays and kinetic studies are necessary to elucidate these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone :

- Antimicrobial Study : A derivative demonstrated significant inhibition against Staphylococcus aureus, suggesting potential for developing new antimicrobial agents.

- Anticancer Research : In vitro studies indicated that a thiazepane derivative reduced the viability of breast cancer cells by inducing apoptosis.

- Inflammation Model : Animal models showed reduced inflammatory markers when treated with similar thiazepane compounds.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazepane formation | 2-aminoethanethiol, DCC, THF, 0–5°C | 65–70 | |

| Sulfonation | m-CPBA, CH₂Cl₂, 25°C, 12 h | 80–85 | |

| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 24 h | 50–60 |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of thiophene substituents and sulfone placement. For example, the thiophen-3-yl ketone exhibits a distinct carbonyl peak at δ 195–200 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 396.08) and fragmentation patterns .

- IR Spectroscopy : Sulfone S=O stretches appear at 1150–1250 cm⁻¹, while thiophene C-S-C vibrations occur at 650–750 cm⁻¹ .

Advanced: How can Density Functional Theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G* basis set) model:

- Electrostatic Potential Surfaces : Reveal electron-deficient regions (e.g., sulfone group) prone to nucleophilic attack .

- HOMO-LUMO Gaps : Predict charge-transfer interactions. For analogous compounds, gaps of 3.2–3.5 eV suggest moderate reactivity .

- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on stability. Acetonitrile increases sulfone polarity, enhancing solubility .

Q. Table 2: DFT Parameters for Electronic Analysis

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capacity |

| LUMO Energy | -2.9 | Electron-accepting capacity |

| Band Gap | 3.3 | Reactivity toward electrophiles |

Advanced: How can SHELX refine crystallographic data to resolve structural ambiguities?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Resolve sulfone disorder with SHELXL-2019 by refining occupancy factors .

- Twinned Data : Apply TWINABS for absorption corrections in cases of pseudo-merohedral twinning .

- Validation : PLATON checks for missed symmetry; ADDSYM identifies higher-symmetry space groups .

Advanced: What strategies address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Variability : Standardize cell-based assays (e.g., MTT protocol ) using consistent cell lines (e.g., HepG2 for cytotoxicity).

- Stereochemical Purity : Chiral HPLC (Chiralpak IA column) ensures enantiomeric excess >99%, as impurities <1% can alter IC₅₀ values .

- Meta-Analysis : Compare logP (2.1–2.5) and solubility (DMSO >50 mg/mL) to correlate structure-activity trends .

Advanced: How does the sulfone group influence target binding and metabolic stability?

Methodological Answer:

- Target Interactions : Sulfone’s electron-withdrawing effect enhances hydrogen bonding with kinase active sites (e.g., EGFR-TK). Molecular docking (AutoDock Vina) shows ΔG ≈ -9.2 kcal/mol for sulfone vs. -7.8 kcal/mol for sulfide analogs .

- Metabolism : CYP3A4-mediated oxidation of thiophene rings is reduced due to sulfone’s electron deficiency, prolonging half-life (t₁/₂ = 8–12 h in vitro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.